3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
“3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C12H18BFO2 . It is a boric acid ester intermediate with a benzene ring .
Synthesis Analysis
The compound can be obtained through a multi-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structures of the compound are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
Boric acid compounds, such as this one, are very important in organic synthesis reactions. They are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved documents.Scientific Research Applications
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been used in a variety of scientific research applications, including as a catalyst for a variety of reactions, as a reagent for the synthesis of pharmaceuticals, and as a fluorescent probe for the detection of biomolecules. It has also been used as a building block for the synthesis of other organic compounds and as a ligand for the coordination of metal ions.
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
They can form carbon-carbon bonds with various organic compounds, enabling the synthesis of a wide range of chemical structures .
Biochemical Pathways
It’s worth noting that boronic acid esters are often used in the synthesis of pharmaceuticals and biologically active compounds, implying that they could potentially interact with various biochemical pathways .
Result of Action
As a boronic acid ester, it’s primarily used as a reagent in organic synthesis, contributing to the formation of carbon-carbon bonds .
Advantages and Limitations for Lab Experiments
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several advantages for use in laboratory experiments. It is relatively easy to obtain and is relatively inexpensive. It is also relatively stable and can be stored for long periods of time without significant degradation. Additionally, this compound can be used as a catalyst in a variety of reactions, which can significantly reduce the time and cost associated with laboratory experiments.
However, this compound also has several limitations. It is volatile and can be difficult to handle in laboratory settings. Additionally, it is not very soluble in water, which can limit its use in aqueous systems.
Future Directions
The potential future directions for 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline are numerous. It could be used as a catalyst in a variety of reactions, such as the synthesis of pharmaceuticals, the synthesis of other organic compounds, and the coordination of metal ions. It could also be used as a fluorescent probe for the detection of biomolecules. Additionally, further research could be conducted to better understand its mechanism of action and its potential effects on human health.
Synthesis Methods
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be synthesized in a two-step process that begins with the reaction of 4-bromo-3-fluoroaniline with 4-methyl-2-pentanone. This reaction produces 4-methyl-2-pentanone-3-fluoro-4-aniline, which is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride to produce this compound. This method of synthesis has been used in a variety of studies and experiments and has been found to be relatively simple and straightforward.
properties
IUPAC Name |
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMNWVXAEGUVNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660651 |
Source
|
Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
819057-45-9 |
Source
|
Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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